2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide
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Overview
Description
The synthesis and analysis of novel organic compounds with potential biological activities have been a significant area of research in medicinal chemistry. Compounds with complex structures, including tetrazol, thiadiazol, and acetamide groups, are of particular interest due to their diverse chemical properties and potential pharmacological applications.
Synthesis Analysis
Synthesis of compounds with acetamide derivatives often involves multi-step reactions, starting from specific precursors and employing catalysts to achieve the desired molecular structure. For example, the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides was achieved by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using techniques like 1H NMR, IR, Mass spectra, and sometimes X-ray crystallography. For instance, the crystal structure of a tetrazole-containing compound was determined by X-ray crystallography, revealing specific space group parameters and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cycloaddition, nucleophilic substitution, and condensation reactions, among others. The reactivity often depends on the functional groups present and the conditions applied. The study of these reactions helps in understanding the chemical behavior and potential for further derivatization of the compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques and contribute to the compound's characterization and potential application areas.
Chemical Properties Analysis
Chemical properties, including acidity (pKa), reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of new compounds in chemical reactions and potential biological applications. The pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives was investigated to understand the compound's acidity and protonation sites (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-5-4-6-15(9-12)19-17(24)11-25-18-20-21-22-23(18)16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHRJKGNZJZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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